molecular formula C22H23NO5 B13521284 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid

Cat. No.: B13521284
M. Wt: 381.4 g/mol
InChI Key: OBOQBUDVKGQSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid typically involves multiple steps, starting from the appropriate fluorenylmethoxycarbonyl-protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) to form the corresponding azide, which is then reduced to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mild basic conditions, typically using piperidine . This allows for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid apart from similar compounds is its specific structure, which includes a morpholine ring and a methyl group. This unique structure can influence its reactivity and the types of peptides it can help synthesize .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholin-2-yl]acetic acid

InChI

InChI=1S/C22H23NO5/c1-14-11-23(12-15(28-14)10-21(24)25)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)

InChI Key

OBOQBUDVKGQSLA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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